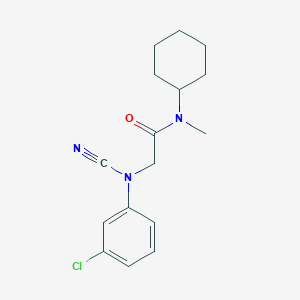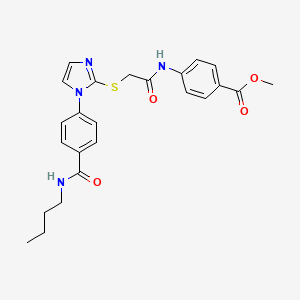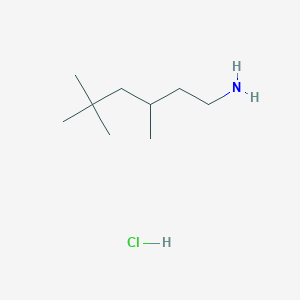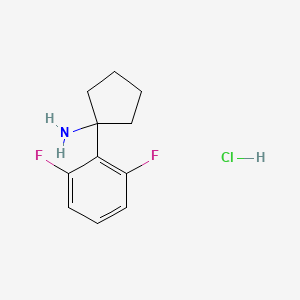
2-(3-Chloro-N-cyanoanilino)-N-cyclohexyl-N-methylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-Chloro-N-cyanoanilino)-N-cyclohexyl-N-methylacetamide is a chemical compound that has garnered significant interest in the scientific community due to its potential applications in various research fields. This compound is commonly referred to as CCMA, and it has been found to have various biochemical and physiological effects that make it a valuable tool for scientific research.
Wirkmechanismus
The mechanism of action of CCMA is not fully understood, but it is believed to interact with certain proteins and enzymes in the body, leading to changes in their activity levels. This interaction is thought to be responsible for the various physiological and biochemical effects observed with CCMA.
Biochemical and physiological effects:
CCMA has been found to have various biochemical and physiological effects, including its ability to induce apoptosis (programmed cell death) in cancer cells, inhibit the activity of certain enzymes involved in cell signaling pathways, and modulate the expression of certain genes. It has also been found to have anti-inflammatory and anti-oxidant properties, making it a potential treatment for various inflammatory and oxidative stress-related disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using CCMA in lab experiments is its ability to selectively target certain proteins and enzymes, making it a valuable tool for investigating their role in various biological processes. However, one of the limitations of using CCMA is its potential toxicity, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research involving CCMA, including its use as a potential treatment for various types of cancer, as well as its potential applications in the field of nanotechnology. Additionally, further research is needed to fully understand the mechanism of action of CCMA and its potential applications in various research fields.
Conclusion:
In conclusion, CCMA is a valuable tool for scientific research, with various potential applications in the fields of biochemistry, cell biology, and cancer research. Its ability to selectively target certain proteins and enzymes makes it a valuable tool for investigating their role in various biological processes, and further research is needed to fully understand its mechanism of action and potential applications.
Synthesemethoden
The synthesis of CCMA involves the reaction of 3-chloroaniline with cyanogen bromide to form 2-(3-chloro-N-cyanoanilino)-N-methylacetamide, which is then reacted with cyclohexylamine to form the final product. This synthesis method has been optimized to produce high yields of CCMA, making it a viable option for large-scale production.
Wissenschaftliche Forschungsanwendungen
CCMA has been found to have various applications in scientific research, including its use as a fluorescent probe for detecting the presence of metal ions in biological samples. It has also been used as a tool for investigating the role of certain proteins in cell signaling pathways and as a potential treatment for certain types of cancer.
Eigenschaften
IUPAC Name |
2-(3-chloro-N-cyanoanilino)-N-cyclohexyl-N-methylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20ClN3O/c1-19(14-7-3-2-4-8-14)16(21)11-20(12-18)15-9-5-6-13(17)10-15/h5-6,9-10,14H,2-4,7-8,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAIYBEKLOLPNQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCCC1)C(=O)CN(C#N)C2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Chloro-N-cyanoanilino)-N-cyclohexyl-N-methylacetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-Oxo-2-phenylmethoxycarbonyl-2,6-diazaspiro[3.4]octane-5-carboxylic acid](/img/structure/B2573061.png)

![2-[4-(3,3-Dimethyl-2-oxo-1-azetanyl)phenyl]acetonitrile](/img/structure/B2573064.png)
![Methyl 2-[2-[2-(cyclohexylamino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate](/img/structure/B2573065.png)


![3'-(3-Chloro-4-fluorophenyl)-1-[(3-fluorophenyl)methyl]-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione](/img/structure/B2573070.png)

![8-Amino-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-thiol](/img/structure/B2573072.png)

![Methyl 2-[(3-chlorophenyl)methylsulfanyl]-3-[(4,6-dimethylpyrimidin-2-yl)amino]-4-oxoquinazoline-7-carboxylate](/img/structure/B2573074.png)
![4-{1-[(2-Hydroxyethyl)sulfanyl]-2-nitroethyl}phenol](/img/structure/B2573075.png)

